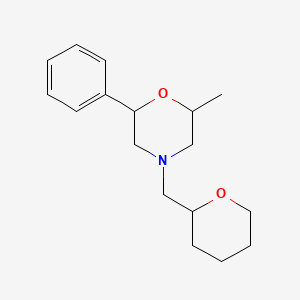![molecular formula C15H17FN2O2 B7534004 3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FMDP and belongs to the class of spirocyclic compounds. FMDP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of FMDP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerases, histone deacetylases, and dihydrofolate reductase. FMDP has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
FMDP has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. FMDP has also been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains. Furthermore, FMDP has been reported to have anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
FMDP has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good stability. Furthermore, FMDP has been shown to have low toxicity and is well-tolerated in vivo. However, FMDP has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability. Furthermore, FMDP has been reported to have low oral bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of FMDP. One potential direction is to investigate the structure-activity relationship of FMDP and its analogs to identify compounds with improved therapeutic potential. Another direction is to explore the use of FMDP as a potential adjuvant therapy for cancer and infectious diseases. Furthermore, the potential use of FMDP as a drug delivery system for poorly water-soluble drugs could be explored.
Méthodes De Synthèse
FMDP has been synthesized using various methods, including a one-pot reaction of 4-fluorobenzaldehyde, 1,2-diaminocyclohexane, and maleic anhydride in the presence of acetic acid. Another method involves the reaction of 4-fluorobenzaldehyde with 1,2-diaminocyclohexane followed by the reaction of the resulting imine with maleic anhydride in the presence of acetic acid. These methods have been reported to yield FMDP in moderate to good yields.
Applications De Recherche Scientifique
FMDP has been studied extensively for its potential therapeutic applications. It has been reported to have anticancer, antibacterial, antifungal, and antiviral activities. FMDP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, FMDP has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-12-6-4-11(5-7-12)10-18-13(19)15(17-14(18)20)8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUCQPUJZVEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533930.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7533935.png)
![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)

![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)

![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)
![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
